VU6001192 is synthesized in laboratory settings and classified primarily as a chemical compound with specific interactions in biological systems. Its classification may fall under categories such as small molecule inhibitors or modulators, depending on its mechanism of action and target pathways.
The synthesis of VU6001192 typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, the general approach includes:
Detailed technical specifications regarding reaction conditions (temperature, pressure, solvents) and yields are crucial for reproducibility in laboratory settings.
The molecular structure of VU6001192 can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). The compound's structure typically features:
Data regarding bond lengths, angles, and stereochemistry provide insight into how VU6001192 interacts with biological targets.
VU6001192 undergoes various chemical reactions that can affect its stability and reactivity. Key aspects include:
Technical details about reaction kinetics and thermodynamics can provide further insights into its behavior in biological systems.
The mechanism of action for VU6001192 involves specific interactions at the molecular level:
Data from pharmacodynamics studies can reveal how VU6001192 affects cellular processes, including changes in gene expression or protein activity.
VU6001192 exhibits several physical and chemical properties that are critical for its application:
Relevant data from analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be utilized to characterize these properties.
VU6001192 has potential applications in various fields of scientific research:
VU6001192 is systematically named 6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide [1] [6] [8]. Its core structure comprises a 4-oxoquinoline scaffold substituted at the 1-position with a p-fluorophenyl ring and at the 3-position with a primary carboxamide group. A critical chiral element is the (2S,6R)-2,6-dimethylmorpholine moiety linked via a methylene bridge at the quinoline’s 6-position. This stereochemistry is essential for optimal interaction with the mGlu2 allosteric site [6]. The molecular structure features hydrogen bond donors/acceptors (carboxamide, morpholine oxygen) and an aromatic fluorophenyl ring, contributing to target engagement and physicochemical properties [1] [8].
O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4
(SMILES notation highlighting stereochemistry) [1].
VU6001192 has a molecular formula of C₂₃H₂₄FN₃O₃ and a molecular weight of 409.46 g/mol. Its elemental composition is 67.47% carbon, 5.91% hydrogen, 4.64% fluorine, 10.26% nitrogen, and 11.72% oxygen [1] [6]. The compound is a solid powder with >98% purity by HPLC and is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers [1]. It exhibits moderate lipophilicity (cLogP ~2.72), influencing blood-brain barrier penetration [9]. Stability studies support a shelf life exceeding two years when stored at -20°C [1].
Table 1: Key Molecular Properties of VU6001192 [1] [6] [9] | |
---|---|
Property | Value |
Molecular Formula | C₂₃H₂₄FN₃O₃ |
Molecular Weight | 409.46 g/mol |
Exact Mass | 409.1802 Da |
Elemental Composition | C 67.47%, H 5.91%, F 4.64%, N 10.26%, O 11.72% |
Appearance | Solid powder |
Purity | >98% (HPLC) |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
Calculated cLogP | ~2.72 |
VU6001192 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). It inhibits glutamate signaling by binding to a transmembrane allosteric site distinct from the orthosteric glutamate-binding domain. This binding induces conformational changes that suppress receptor activation [6] [8]. Functional assays using thallium flux or calcium mobilization demonstrate high potency, with IC₅₀ values of 207–220 nM for human and rat mGlu2 [6] [9]. Crucially, it exhibits >100-fold selectivity for mGlu2 over the closely related mGlu3 receptor, overcoming a major limitation of earlier group II antagonists [6] [8]. In vivo, VU6001192 reverses mGlu2-dependent suppression of excitatory neurotransmission, validating its utility for probing mGlu2-specific functions in the CNS [6].
Mechanistic Insight:VU6001192 non-competitively inhibits glutamate-induced mGlu2 activation, evidenced by rightward shifts in glutamate concentration-response curves without affecting maximal efficacy. This confirms its pure NAM profile [6].
Structure-Activity Relationship (SAR):The (2S,6R)-dimethylmorpholine group is critical for mGlu2 selectivity. Replacement with other amines reduces potency or selectivity [6].
VU6001192 is differentiated from classical orthosteric inhibitors through its non-competitive mechanism and subtype selectivity:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: